molecular formula C16H23ClN2O3 B2602942 4-((5-Chloro-2-methylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid CAS No. 1030610-81-1

4-((5-Chloro-2-methylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid

Cat. No. B2602942
CAS RN: 1030610-81-1
M. Wt: 326.82
InChI Key: GFJRFEGEHPMEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((5-Chloro-2-methylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid is a chemical compound that belongs to the family of N-acylated alpha amino acids. It is also known as CB-1158 and is a potent inhibitor of arginase. This compound has gained significant attention in recent years due to its potential applications in scientific research. In

Scientific Research Applications

Molecular Docking and Biological Activities

Research on derivatives of 4-oxobutanoic acid has demonstrated their significance in molecular docking studies, indicating potential for biological activity inhibition. For instance, the study by Vanasundari et al. (2018) explored the molecular docking, vibrational, structural, electronic, and optical properties of butanoic acid derivatives, highlighting their role in inhibiting the Placenta Growth Factor (PIGF-1) and suggesting pharmacological importance. This demonstrates the compound's potential in contributing to the development of therapeutic agents targeting specific biological pathways.

Spectroscopic Analysis and Nonlinear Optical Materials

The spectroscopic analysis and evaluation of the nonlinear optical properties of butanoic acid derivatives have been a focal point of research. The work by Raju et al. (2015) on 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid showcased its structural and electronic characteristics, contributing to the understanding of its reactivity and potential applications in nonlinear optical materials. Such studies are crucial for advancing materials science, particularly in the creation of components for optical devices and technologies.

Synthesis and Characterization of Novel Compounds

The synthesis of novel compounds with unique structural and optical properties based on the 4-oxobutanoic acid framework has been extensively researched. An example includes the work by Kiyani and Ghorbani (2015) which discussed the boric acid-catalyzed synthesis of 4H-isoxazol-5-ones, showcasing the efficiency and environmental friendliness of the process. These efforts contribute to the development of green chemistry practices and the discovery of compounds with potential industrial and pharmacological applications.

properties

IUPAC Name

4-(5-chloro-2-methylanilino)-2-(3-methylbutylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3/c1-10(2)6-7-18-14(16(21)22)9-15(20)19-13-8-12(17)5-4-11(13)3/h4-5,8,10,14,18H,6-7,9H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJRFEGEHPMEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Chloro-2-methylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid

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